4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide
Description
Chemical Identity: 4-Methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolinium iodide (CAS: 30936-27-7), also known as Cotarnine Iodide, is a quaternary ammonium isoquinoline derivative with the molecular formula C₁₂H₁₄INO₃ . It is structurally characterized by a fused dioxolane ring system (positions 1,3), a methoxy group at position 4, and a methyl group at position 4. This compound is a derivative of noscapine, a phthalideisoquinoline alkaloid with antitussive properties .
Synthesis: The compound is synthesized via quaternization of its precursor alkaloid (e.g., cotarnine) using methyl iodide in a sealed tube reaction, as described for structurally related isoquinolinium salts .
Properties
CAS No. |
5263-81-0 |
|---|---|
Molecular Formula |
C12H12INO3 |
Molecular Weight |
345.13 g/mol |
IUPAC Name |
4-methoxy-6-methyl-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;iodide |
InChI |
InChI=1S/C12H12NO3.HI/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h3-6H,7H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
AKUIEBYNXJJQGH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC2=C(C3=C(C=C2C=C1)OCO3)OC.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide typically involves multiple steps. One common method starts with the preparation of the intermediate compound, 4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol. This intermediate can be synthesized using starting materials such as ortho-aminobenzoic acid and chloropropanone .
The key steps in the synthesis include:
Rearrangement of ortho-aminobenzoic acid: This step involves the rearrangement of ortho-aminobenzoic acid to form the desired intermediate.
Cyclization: The intermediate undergoes cyclization to form the dioxolo ring fused to the isoquinoline core.
Methylation and Iodination: The final steps involve methylation and iodination to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cotarnine Chloride (CAS: 10018-19-6)
- Molecular Formula: C₁₂H₁₄ClNO₃ .
- Structural Difference : The iodide counterion in the target compound is replaced by chloride.
- Impact : Chloride derivatives generally exhibit higher solubility in polar solvents compared to iodide salts. However, the pharmacological activity may differ due to ion size and lipophilicity .
Cotarnoline (CAS: 525-13-3)
- Molecular Formula: C₁₈H₁₅NO₅ .
- Structural Difference : The methoxy group at position 4 is replaced by a hydroxyl group.
- Properties: Cotarnoline, isolated from Isatis costata, forms pale yellow crystals with a melting point of 195–197°C and a specific optical rotation of [α]D +99.7° (MeOH). Its UV spectrum shows λmax at 210, 230, and 279 nm .
- Activity: Unlike the quaternary ammonium structure of Cotarnine Iodide, Cotarnoline is a tertiary alkaloid, which may reduce its bioavailability due to lower water solubility .
Bicuculline Methiodide (CAS: 40709-32-2)
- Molecular Formula: C₂₁H₂₀NO₆I .
- Structural Difference : Contains an additional fused benzodioxole ring and a methylsulfonyl group.
- Activity : A potent GABAₐ receptor antagonist (IC₅₀ ~10 μM), used in neuropharmacological studies. Its larger hydrophobic substituents enhance blood-brain barrier penetration compared to Cotarnine Iodide .
6-Ethyl-4-methoxy-1,3-dioxolo[4,5-g]isoquinolinium Bromide (CAS: 15248-43-8)
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Isoquinolinium Derivatives
Key Observations :
Counterion Effects : Iodide and chloride salts of cotarnine differ in solubility and ionic radius, influencing pharmacokinetics.
Substituent Modifications: Methoxy → Hydroxy (Cotarnoline): Reduces electrophilicity and alters hydrogen-bonding capacity .
Biological Activity: Quaternary ammonium derivatives (e.g., Cotarnine Iodide) are more water-soluble but less likely to cross the blood-brain barrier compared to tertiary alkaloids like Cotarnoline .
Q & A
Basic: What are the standard synthetic protocols for preparing 4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolinium iodide?
Answer:
The compound is typically synthesized via quaternization of a tertiary isoquinoline precursor with methyl iodide. For example, in a sealed tube reaction, intermediates like 8-(4-hydroxy-3-methoxybenzyl)-6-methyl-[1,3]dioxolo[4,5-g]isoquinoline are reacted with methyl iodide (0.25 mmol scale, 1:1.5 molar ratio) under inert conditions . Solvent choice (e.g., DMF or acetonitrile), reaction temperature (60–80°C), and time (12–24 hrs) critically influence yield. Post-synthesis, purification involves recrystallization from ethanol or acetonitrile, as demonstrated in analogous iodinated quinazoline derivatives .
Basic: What spectroscopic and analytical techniques are used to confirm the structure of this compound?
Answer:
Key characterization methods include:
- NMR Spectroscopy : H and C NMR identify methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.5 ppm) and confirm aromatic proton environments .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., MH peaks with <3 ppm error) .
- Melting Point Analysis : Used to assess purity (e.g., sharp melting ranges like 321–323°C in related compounds) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C-O stretching in dioxolo rings at ~1250 cm) .
Advanced: How can researchers optimize the synthetic yield of this compound when scaling up reactions?
Answer:
Yield optimization requires:
- Reagent Stoichiometry : Excess methyl iodide (1.5–2.0 eq) ensures complete quaternization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require removal via vacuum distillation.
- Temperature Control : Prolonged heating (>80°C) risks decomposition; controlled reflux (60–70°C) balances efficiency and stability .
- Catalytic Additives : Ionic liquids (e.g., [HMIm]BF) or triethylamine can accelerate reactions in analogous systems .
Advanced: How should researchers address contradictions in reported bioactivity data for this compound?
Answer:
Bioactivity discrepancies may arise from:
- Purity Variations : Impurities from incomplete purification (e.g., residual solvents) can skew results. Validate purity via HPLC (>95%) .
- Assay Conditions : Differences in cell lines, concentrations, or solvent carriers (e.g., DMSO vs. saline) affect outcomes. Standardize protocols using PubChem bioassay guidelines .
- Structural Analogues : Compare with derivatives (e.g., 4-chloro-1-methoxyisoquinoline) to isolate structure-activity relationships .
Advanced: What methodologies are recommended for studying the compound’s stability under varying storage conditions?
Answer:
Stability studies should include:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- Light and Humidity Sensitivity : Store in amber vials under inert gas (N) to prevent iodide oxidation .
- Long-Term Stability : Monitor via periodic HPLC to detect degradation products (e.g., free iodide or demethylated byproducts) .
Advanced: How can computational chemistry aid in predicting the reactivity of this compound?
Answer:
- DFT Calculations : Model charge distribution to predict nucleophilic/electrophilic sites (e.g., methyl iodide’s interaction with the isoquinoline nitrogen) .
- Molecular Docking : Simulate binding to biological targets (e.g., acetylcholinesterase for neuroactive isoquinolines) .
- Solvent Effect Modeling : COSMO-RS simulations optimize solvent selection for synthesis .
Basic: What safety precautions are critical when handling this compound in the lab?
Answer:
- Toxicity : Assume neurotoxic potential (analogous to bicuculline methiodide). Use fume hoods and PPE .
- Reactivity : Methyl iodide is volatile and carcinogenic; handle in sealed systems with scrubbers .
- Waste Disposal : Neutralize iodide waste with AgNO to precipitate non-hazardous AgI .
Advanced: How can researchers design experiments to explore the compound’s mechanism of action in biological systems?
Answer:
- Kinetic Studies : Measure IC values in enzyme inhibition assays (e.g., GABA receptor antagonism) .
- Isotopic Labeling : Use C-labeled methyl groups to track metabolic pathways via LC-MS .
- Gene Expression Profiling : RNA sequencing identifies downstream targets in cell models .
Basic: What are the key differences between this compound and its structural analogs (e.g., 4-chloro-1-methoxyisoquinoline)?
Answer:
- Functional Groups : The dioxolo ring and methoxy group enhance electron density, altering reactivity compared to chloro-substituted analogs .
- Bioactivity : Methylation at the 6-position increases lipophilicity, potentially improving blood-brain barrier penetration .
- Synthetic Routes : Chloro derivatives often require POCl for halogenation, while this compound relies on alkylation .
Advanced: How can conflicting NMR data from different studies be reconciled?
Answer:
- Solvent and Referencing : Confirm deuterated solvent (e.g., DMSO-d vs. CDCl) and internal standards (TMS) .
- Dynamic Effects : Temperature-dependent shifts (e.g., rotational barriers in methyl groups) may explain discrepancies.
- Impurity Peaks : Compare with synthetic byproducts (e.g., unreacted intermediates) using 2D NMR (COSY, HSQC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
